Air- and Moisture Stability Advantage Over (Cyclopropylmethyl)boronic Acid and Cyclopropyl Boronic Acids
Potassium (cyclopropylmethyl)trifluoroborate belongs to the potassium organotrifluoroborate class, which Molander and Ellis established as 'monomeric, crystalline compounds that were easily handled and indefinitely stable to moisture and air' [1]. By contrast, cyclopropyl boronic acids (the closest boronic acid comparator class) undergo measurable protodeboronation with t₀.₅ > 1 week at pH 12, 70 °C, and are documented to decompose on the benchtop under ambient air via protodeboronation, oxidation, and/or polymerization [2]. Furthermore, boronic acids can reversibly form boroxine anhydrides (RBO)₃, creating stoichiometric ambiguity, whereas the tetracoordinate BF₃K anion exists exclusively in monomeric form, enabling precise equivalent-weight control [1].
| Evidence Dimension | Stability to air, moisture, and protodeboronation during benchtop storage |
|---|---|
| Target Compound Data | Indefinitely stable to air and moisture; monomeric crystalline solid; no boroxine formation (class property of potassium organotrifluoroborates) |
| Comparator Or Baseline | Cyclopropyl boronic acids: t₀.₅ > 1 week at pH 12, 70 °C (slow but finite protodeboronation); prone to boroxine formation leading to stoichiometric uncertainty |
| Quantified Difference | Indefinite stability vs. measurable decomposition (t₀.₅ > 1 week under accelerated conditions); monomeric (stoichiometrically defined) vs. boroxine-prone (stoichiometrically ambiguous) state |
| Conditions | Benchtop storage under ambient air and moisture; protodeboronation half-life measured at pH 12, 70 °C in 1:1 H₂O/dioxane (Cox et al., J. Am. Chem. Soc. 2016) |
Why This Matters
For procurement and process development, indefinite benchtop stability eliminates cold-chain storage costs, while monomeric stoichiometry removes the need for re-assay before each use—directly improving scale-up reproducibility compared to boronic acid starting materials.
- [1] Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res. 2007, 40 (4), 275–286. DOI: 10.1021/ar050199q View Source
- [2] Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc. 2016, 138 (29), 9145–9157. DOI: 10.1021/jacs.6b03283 View Source
